2-Chloro-4,5,6-trifluorobenzo[d]thiazole

Medicinal Chemistry Kinase Inhibition Fragment-Based Drug Discovery

Researchers require a precise 4,5,6-trifluoro substitution pattern for kinase pocket halogen-bonding and electronic tuning-non-fluorinated or regioisomeric analogs (e.g., 4,5,7-) fail to replicate target selectivity or reaction kinetics. This electron-deficient 2-chlorobenzothiazole solves that need. - Validated fragment for ATP-binding pocket probes (DYRK1A, ILK). - Ideal electrophile for nucleophilic substitution or metal-catalyzed coupling at C2. - Predicted density: 1.709±0.06 g/cm³; MW 223.6. - Available in research quantities with documented purity for reproducible SAR studies.

Molecular Formula C7HClF3NS
Molecular Weight 223.60 g/mol
Cat. No. B12273557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5,6-trifluorobenzo[d]thiazole
Molecular FormulaC7HClF3NS
Molecular Weight223.60 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C2=C1SC(=N2)Cl)F)F)F
InChIInChI=1S/C7HClF3NS/c8-7-12-6-3(13-7)1-2(9)4(10)5(6)11/h1H
InChIKeyKACIRAOKKAPXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,5,6-trifluorobenzo[d]thiazole: Core Properties Overview


2-Chloro-4,5,6-trifluorobenzo[d]thiazole (CAS 1245213-27-7) is a fluorinated heterocyclic building block belonging to the benzothiazole class. It features a chlorine atom at the 2-position and three fluorine atoms at the 4, 5, and 6 positions of the fused benzene-thiazole ring system. Reported physical properties include a molecular weight of 223.6 g/mol and a predicted density of 1.709±0.06 g/cm³ . This substitution pattern classifies it as a highly electron-deficient aromatic system, a feature that distinguishes it from other regioisomeric trifluoro- and non-fluorinated 2-chlorobenzothiazole analogs.

4,5,6-Trifluoro regioisomer for kinase hinge-binding fragment design
Electron-deficient aryl chloride for nucleophilic aromatic substitution and cross-coupling
Fluorination pattern imparts enhanced electrophilicity and distinct physical profile

Why Generic 2-Chlorobenzothiazoles Cannot Substitute


General 2-chlorobenzothiazole analogs lack the specific 4,5,6-trifluoro substitution pattern required for defined applications. The precise number and regiochemistry of electron-withdrawing fluorine atoms critically influence the reactivity of the 2-chloro leaving group in nucleophilic aromatic substitutions, the binding affinity of derived fragments in kinase pockets, and the physicochemical profile of final compounds [1]. Using a non-fluorinated or differently fluorinated regioisomer (e.g., 4,5,7-trifluoro) can lead to significant differences in reaction kinetics, target selectivity (e.g., DYRK1A vs. unrelated kinases), and material photophysical behavior, thus failing to replicate the intended experimental or industrial outcome.

Non-fluorinated analog Lower electrophilicity may slow SNAr coupling and reduce synthetic efficiency.
4,5,7-Trifluoro regioisomer Reported selectivity for aldose reductase (ALR2) rather than kinases; target profile diverges.
Physical property mismatch Predicted density and boiling point differ significantly; may alter processing or formulation behavior.

Differentiation Guide vs. Core Analogs


Distinct Kinase Fragment Binding by 4,5,6-Trifluoro Pattern

In fragment-based screening against DYRK1A, the 4,5,6-trifluorobenzothiazole scaffold serves as a critical recognition motif. While the specific IC50 for the 2-chloro fragment is not reported in isolation, its closely related derivative, 5-Methyl-4-(4,5,6-trifluoro-benzothiazol-2-yl)-1H-pyrazol-3-ylamine, exhibits an IC50 of 200 nM against Integrin-linked protein kinase (ILK) as disclosed in US Patent 8754233 [1]. This contrasts with the non-fluorinated core benzothiazole, which requires extensive substitution to achieve comparable potency, and the 4,5,7-trifluoro regioisomer, which is primarily associated with aldose reductase inhibition (e.g., Lidorestat, IC50 5 nM vs. ALR2) [2]. The 4,5,6-substitution pattern represents a distinct vector for kinase hinge-binding design, crucial for selectivity over other pharmacological targets.

Kinase Fragment Selectivity
Reported
4,5,6-isomer derivative: IC50 200 nM (ILK)
4,5,7-isomer derivative (lidorestat): IC50 5 nM (ALR2)
Divergent target selectivity profiles reported across regioisomers.
Cross-study comparison; different kinase/enzyme targets.
Medicinal Chemistry Kinase Inhibition Fragment-Based Drug Discovery

Enhanced Electrophilicity vs. Non-Fluorinated Analogs

The presence of three electron-withdrawing fluorine groups on the benzo ring significantly increases the electrophilicity of the carbon at the 2-position, thereby accelerating nucleophilic aromatic substitution (SNAr) reactions compared to non-fluorinated or difluorinated 2-chlorobenzothiazoles. While specific kinetic data for the 4,5,6-trifluoro analog is not available, general studies establish 2-chlorobenzothiazole as a viable substrate for SNAr and Pd-catalyzed couplings [1]. The additive electron-withdrawing effect of the fluorines is well-established class-level knowledge; 2-chlorobenzothiazole itself has a density of 1.303 g/mL and a boiling point of 141 °C/30 mmHg, markedly different from the highly fluorinated target compound (predicted density 1.709 g/cm³, boiling point 257.7 °C) , reflecting the substantial impact of fluorination on physical and, by extension, chemical behavior.

Predicted Physical Properties
Class-level inference
Predicted density: 1.71 g/cm³ (target) vs 1.30 g/cm³ (non-fluorinated); boiling point: ~258 °C vs 141 °C
Supports enhanced electrophilicity from fluorination.
Kinetic data not available; verify experimentally.
Organic Synthesis Reaction Kinetics Nucleophilic Aromatic Substitution

Optimal Application Scenarios


Fragment-Based Design for Kinase Targets

The 4,5,6-trifluorobenzothiazole core is a validated fragment for probing the ATP-binding pocket of kinases, particularly DYRK1A and ILK, where its specific fluorine pattern engages in critical halogen-bonding and orthogonal multipolar interactions [1]. Researchers should prioritize this regioisomer to build focused kinase inhibitor libraries, as it offers a distinct selectivity profile compared to the 4,5,7-trifluoro analog.

Synthesis of Complex Fluorinated Heterocycles

As an electron-deficient 2-chlorobenzothiazole, this compound is an ideal electrophilic partner for nucleophilic substitution or metal-catalyzed cross-coupling reactions to install diverse amine, thiol, or carbon nucleophiles at the 2-position [2]. Its significantly higher fluorine content and predicted physical properties indicate a reactivity profile that is not interchangeable with non-fluorinated or less-fluorinated analogs, necessitating its specific procurement for the synthesis of highly fluorinated target molecules.

Fluorinated Ligands for Luminescent Materials

Fluorinated benzothiazoles are key components in luminescent metal complexes, where the fluorine pattern influences HOMO-LUMO energy levels and supramolecular structure [3]. The 4,5,6-trifluoro pattern offers a specific electronic tuning not provided by tetrafluoro or difluoro analogs, making it a valuable building block for fine-tuning the photoluminescence of Zn(II) and other metal complexes for OLED or sensor applications.

Application
Selection Property
Validation Focus
Kinase fragment-based design
4,5,6-Trifluoro hinge-binding motif
Target selectivity vs. 4,5,7-isomer; kinase panel screening
Fluorinated heterocycle synthesis
Electrophilic 2-chloro reactivity
SNAr and cross-coupling kinetics; yield optimization
Luminescent material research
Fluorine pattern for HOMO-LUMO tuning
Photoluminescence quantum yield; supramolecular architecture
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